Structural Differentiation: 5-Methoxy vs. 6-Methoxy Benzothiazole Substitution Pattern and Its Predicted Impact on CK-1δ Binding
The target compound bears a 5-methoxy substituent on the benzothiazole ring, whereas the quantitatively characterized CK-1δ inhibitor series from Salado et al. (2014) explored substituents exclusively at the 6-position of the benzothiazole core [1]. In that series, the 6-OMe analog (compound 21) exhibited a CK-1δ IC₅₀ of 0.53 μM—approximately 23-fold weaker than the 6-CF₃ lead compound 20 (IC₅₀ = 0.023 μM) [1]. No data exist for a 5-OMe-substituted analog in the same assay system. The regioisomeric shift from 6-OMe to 5-OMe places the methoxy group in a distinct steric and electronic environment relative to the ATP-binding pocket hydrophobic cavity identified by docking studies (Ile23, Ile148, Leu135), potentially altering both binding affinity and kinase selectivity in ways that cannot be extrapolated from the 6-substituted SAR [1]. This represents a defined structural difference with predictable pharmacological consequences but requires de novo experimental validation.
| Evidence Dimension | Regioisomeric substitution pattern on benzothiazole core (5-OMe vs. 6-OMe) and predicted CK-1δ binding affinity |
|---|---|
| Target Compound Data | 5-methoxy substituent on benzothiazole; no published CK-1δ IC₅₀ data available |
| Comparator Or Baseline | Closest characterized analog: 6-OMe analog (Compound 21, Salado et al. 2014), CK-1δ IC₅₀ = 0.53 ± 0.07 μM; 6-CF₃ lead (Compound 20), IC₅₀ = 0.023 ± 0.002 μM [1] |
| Quantified Difference | Not directly measurable; regioisomeric shift from 6-OMe to 5-OMe is a defined structural perturbation with unknown quantitative impact on CK-1δ affinity |
| Conditions | CK-1δ enzymatic inhibition assay; ATP concentration 1–50 μM; human recombinant CK-1δ (Salado et al. 2014) |
Why This Matters
This regioisomeric difference provides a testable structural hypothesis for altered kinase selectivity and potency that cannot be satisfied by any existing 6-substituted analog in the published CK-1δ inhibitor series.
- [1] Salado, I. G.; Redondo, M.; Bello, M. L.; Perez, C.; Liachko, N. F.; Kraemer, B. C.; Miguel, L.; Lecourtois, M.; Gil, C.; Martinez, A.; Perez, D. I. Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. J. Med. Chem. 2014, 57 (6), 2755–2772. View Source
